molecular formula C72H105N19O13S B1593406 2-Pro-7-phe-9-trp-substance P CAS No. 77275-70-8

2-Pro-7-phe-9-trp-substance P

Katalognummer: B1593406
CAS-Nummer: 77275-70-8
Molekulargewicht: 1476.8 g/mol
InChI-Schlüssel: DJTXGXBJAUKOBG-YHWCEVJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pro-7-phe-9-trp-Substance P is a synthetic analog of Substance P, a neuropeptide involved in pain signaling, inflammation, and neurotransmission. The compound’s name indicates structural modifications at positions 2 (proline), 7 (phenylalanine), and 9 (tryptophan) within the 11-amino-acid sequence of native Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met). These substitutions are hypothesized to enhance receptor binding specificity or metabolic stability compared to the parent peptide.

Structural characterization of such analogs requires advanced techniques, including nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS), as outlined in pharmacopeial guidelines for peptide drugs .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H105N19O13S/c1-42(2)37-53(64(97)82-49(61(77)94)31-36-105-3)86-67(100)56(40-45-41-81-48-23-11-10-21-46(45)48)89-66(99)55(39-44-19-8-5-9-20-44)88-65(98)54(38-43-17-6-4-7-18-43)87-63(96)50(27-29-59(75)92)83-62(95)51(28-30-60(76)93)84-68(101)58-26-16-35-91(58)71(104)52(24-12-13-32-73)85-69(102)57-25-15-34-90(57)70(103)47(74)22-14-33-80-72(78)79/h4-11,17-21,23,41-42,47,49-58,81H,12-16,22,24-40,73-74H2,1-3H3,(H2,75,92)(H2,76,93)(H2,77,94)(H,82,97)(H,83,95)(H,84,101)(H,85,102)(H,86,100)(H,87,96)(H,88,98)(H,89,99)(H4,78,79,80)/t47-,49-,50-,51-,52-,53?,54+,55-,56+,57+,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTXGXBJAUKOBG-YHWCEVJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H105N19O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1476.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77275-70-8
Record name Substance P, pro(2)-phe(7)-trp(9)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077275708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Vorbereitungsmethoden

Resin Loading and Initial Amino Acid Attachment

  • The synthesis begins with loading the first amino acid onto the BHA resin.
  • Amino acids such as Boc-Arg-Tos, Boc-Gln-ONp, and Boc-Leu are commercially sourced and coupled sequentially.
  • The modified amino acids D-Proline (at position 2), D-Tryptophan (at positions 7 and 9), and L-Phenylalanine (at position 7) are incorporated using standard coupling reagents.

Coupling Reactions

  • Each amino acid is coupled to the growing peptide chain using activating agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) .
  • The coupling efficiency is monitored, and multiple coupling cycles may be performed to ensure completeness.

Deprotection and Washing

  • After each coupling step, the Boc protective group is removed typically by acid treatment (e.g., trifluoroacetic acid, TFA).
  • The resin is thoroughly washed with solvents such as DMF, dichloromethane, and methanol to remove by-products and excess reagents.

Final Cleavage and Purification

  • Upon completion of the sequence assembly, the peptide is cleaved from the resin using a mixture of TFA and scavengers like triethylsilane to prevent side reactions.
  • The crude peptide is precipitated using cold diethyl ether and collected by centrifugation.
  • Purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) , often in multiple runs to reach >95% purity.

Solution-Phase Synthesis Alternative

  • In some cases, solution-phase synthesis is employed, especially for shorter peptide fragments or analogues like ESP7, a chimeric peptide related to substance P.
  • This method involves stepwise coupling of protected amino acids in solution, followed by purification steps such as gel filtration (e.g., Sephadex LH20) and preparative HPLC.
  • Complexation with cyclodextrins (e.g., β-cyclodextrin) can be used to improve solubility and stability during synthesis and biological testing.

Analytical Characterization and Yield Data

Step Method/Condition Outcome/Notes
Resin Loading BHA resin, 0.51 meq NH2/g Stable linkage for peptide assembly
Coupling HBTU/DIEA in DMF High coupling efficiency, monitored by HPLC
Deprotection 20% Piperidine in DMF (for Fmoc) or TFA (for Boc) Complete removal of protective groups
Cleavage 95% TFA + triethylsilane, 2 h RT Peptide released as amide
Precipitation Cold diethyl ether Peptide precipitated for isolation
Purification RP-HPLC >95% purity achieved, yields vary (30-40%)
Characterization RP-HPLC-MS, NMR Confirmed sequence and purity

Research Findings on Preparation Efficiency and Stability

  • The use of D-amino acid substitutions (D-Pro, D-Trp) at specific positions improves metabolic stability and resistance to enzymatic degradation, which is critical for therapeutic applications.
  • The solid-phase method provides reproducible yields and high purity, essential for pharmacological studies.
  • Side reactions such as diketopiperazine formation can occur, especially with sequences involving phenylalanine; careful purification is necessary to isolate the desired product.
  • Cyclization and backbone methylation strategies have been explored to rigidify the peptide structure, enhancing binding affinity and metabolic stability.

Summary Table of Key Preparation Methods

Preparation Aspect Solid-Phase Peptide Synthesis (SPPS) Solution-Phase Synthesis
Resin Benzhydrylamine resin (BHA) Not applicable
Protective Group Boc or Fmoc Boc or Fmoc
Coupling Reagents HBTU, DIEA Similar reagents, with solution handling
Cleavage TFA + triethylsilane Acidic cleavage in solution
Purification RP-HPLC Gel filtration + preparative HPLC
Yield Typically 30-40% Variable, dependent on purification
Advantages Automation potential, high purity Useful for small peptides or analogues
Challenges Side reactions (e.g., diketopiperazine formation) Requires more handling, less automation

Analyse Chemischer Reaktionen

Receptor Binding Interactions

2-Pro-7-phe-9-trp-SP exhibits dual receptor binding properties, interacting with both neurokinin-1 receptors (NK1R) and μ-opioid receptors (MOR) .

Key Findings:

  • NK1R Binding :

    • Acts as a partial agonist at NK1R, stimulating inositol phosphate (IP) production with an EC<sub>50</sub> of 27 nM, though ~10-fold less potent than native SP .

    • Competitively inhibits SP binding with a K<sub>i</sub> of 289 nM .

  • MOR Binding :

    • Binds to MOR with moderate affinity (K<sub>i</sub> = 218 nM) .

    • Inhibits forskolin-induced cAMP production in MOR-transfected cells (IC<sub>50</sub> = 94.8 nM) .

Table 1: Receptor Binding and Signaling Parameters

PropertyNK1RMOR
Binding affinity (K<sub>i</sub>)289 nM 218 nM
IP production (EC<sub>50</sub>)27 nM N/A
cAMP inhibition (IC<sub>50</sub>)N/A94.8 nM

Enzymatic and Functional Reactions

The compound’s modified structure alters its enzymatic stability and functional outcomes compared to native SP.

Degranulation and Histamine Release:

  • Induces histamine release in mast cells via NK1R activation, though this effect is attenuated by antagonists like (D-Pro<sup>4</sup>, D-Trp<sup>7,9</sup>)-SP .

  • Triggers β-hexosaminidase release (78% at 10 µg/ml), comparable to native SP .

Antagonistic Activity:

  • Acts as a competitive SP antagonist in smooth muscle assays, blocking SP-induced contractions through histamine-dependent pathways .

Metabolic Stability and Degradation

Modifications at positions 7 and 9 enhance resistance to enzymatic degradation:

Table 2: Metabolic Stability of Structural Analogs

CompoundIntrinsic Clearance (µL/min/mg)Half-Life (min)
H-Phe-Phe-NH<sub>2</sub> (Parent)121 ± 3912 ± 4
Cyclized analog (8b)7.6 ± 1.9187 ± 5
  • Methylation or cyclization (e.g., 3-phenylpyrrolidine derivatives) significantly improves metabolic stability .

Structural Formula:

text
H-Arg-D-Trp-Lys-Pro-Gln-Gln-Phe-D-Trp-Leu-Met-NH2

Functional Outcomes in Pain Modulation

Co-activation of MOR and NK1R by 2-Pro-7-phe-9-trp-SP produces non-tolerance-forming analgesia :

  • Repeated intrathecal administration in rats sustains analgesia for 5 days without potency loss .

  • Tolerance develops only when SPRs are blocked (e.g., with RP67580), confirming dual-receptor dependency .

This compound’s unique pharmacology stems from its balanced agonism at MOR and partial agonism at NK1R, enabling sustained analgesic effects while mitigating tolerance . Further studies are needed to optimize its pharmacokinetic profile for therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Introduction to 2-Pro-7-phenylalanyl-9-tryptophan-substance P

2-Pro-7-phenylalanyl-9-tryptophan-substance P, often abbreviated as 2-Pro-7-phe-9-trp-substance P, is a synthetic analog of the neuropeptide substance P, which is part of the tachykinin family. This compound has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. It primarily interacts with the neurokinin-1 (NK1) receptor, influencing pain transmission, inflammation, and mood regulation.

Scientific Research Applications

The applications of this compound span multiple disciplines:

Chemistry

  • Model Peptide Studies : This compound serves as a model for studying peptide synthesis and structure-activity relationships.
  • Peptide-Receptor Interactions : It is utilized to investigate peptide-receptor dynamics, enhancing our understanding of neuropeptide functions.

Biology

  • Neurotransmission : Research indicates that the compound plays a role in neurotransmission processes, particularly in pain modulation and inflammatory responses.
  • Cellular Signaling : It activates intracellular pathways upon binding to NK1 receptors, leading to neurotransmitter release and modulation of immune responses.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential use in treating chronic pain, depression, and certain cancers.
  • Analgesic Properties : Studies have shown that it can produce significant antinociceptive effects in pain models, suggesting its utility in pain management strategies.

Industry

  • Drug Development : this compound is used in the development of peptide-based pharmaceuticals aimed at targeting NK1 receptors.

Biological Activities Summary

ActivityDescription
Pain modulationEnhances nociceptive signaling in spinal pathways.
Anti-inflammatory effectsMay reduce inflammation through modulation of immune responses.
Neuroprotective effectsPotentially protects neurons against degeneration.
Antidepressant-like effectsExhibits mood-enhancing properties in animal models.

Case Studies and Research Findings

Numerous studies have investigated the biological effects and therapeutic potential of this compound:

Case Study: Pain Models

In a study conducted by Jung et al. (1994), the analgesic properties of substance P analogues were evaluated using formalin pain models. The findings demonstrated significant antinociceptive effects when administered intrathecally, highlighting its potential for pain management.

Pharmacokinetics

Pharmacokinetic analyses reveal that this compound has a favorable absorption profile with a half-life conducive for therapeutic use. Metabolism primarily occurs via cytochrome P450 enzymes, resulting in various metabolites that may also contribute to its biological activity.

Cellular Effects

Research by Rosén et al. (2004) indicated that this compound influences cellular signaling related to pain perception by facilitating the release of excitatory neurotransmitters such as glutamate and aspartate.

Dosage Effects

The biological response varies significantly with dosage:

  • Low Doses : Associated with beneficial effects like enhanced analgesia without major side effects.
  • High Doses : May lead to increased pain sensitivity due to overstimulation of NK1 receptors.

Wirkmechanismus

2-Pro-7-phenylalanyl-9-tryptophan-substance P exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, leading to the release of various neurotransmitters and inflammatory mediators. This interaction plays a crucial role in pain transmission, smooth muscle contraction, and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Substance P analogs are often compared to native Substance P and other neuropeptide derivatives (e.g., neurokinin A, bradykinin) based on:

Receptor Affinity : Modifications at positions 2, 7, and 9 may alter binding to neurokinin-1 (NK1) receptors.

Metabolic Stability : Substitutions like proline (rigid structure) and tryptophan (bulky side chain) could reduce enzymatic degradation.

Purity and Impurity Profiles : Endotoxin levels, residual solvents, and organic impurities must meet pharmacopeial limits (e.g., ≤0.04 USP endotoxin units/mg for injectables) .

Analytical Methodologies

Parameter 2-Pro-7-phe-9-trp-Substance P Cefepime Hydrochloride (Reference) Native Substance P
Structural Analysis NMR, MS, X-ray diffraction HPLC, HPTLC, IR spectroscopy NMR, MS
Purity Testing Endotoxin ≤0.04 EU/mg Endotoxin ≤0.04 EU/mg Not specified
Impurity Limits Organic ≤0.5% Organic ≤0.1% ≤1.0%

Key Findings from Pharmacopeial Standards

  • Cephalosporin Derivatives : highlights stringent endotoxin controls for injectables like cefepime, a benchmark applicable to peptide analogs requiring sterility .
  • Chromatographic Methods : HPLC and HPTLC are critical for quantifying impurities in both small molecules (e.g., protriptyline hydrochloride) and biologics, ensuring batch consistency .
  • Regulatory Requirements : For biologics, structural confirmation must include molecular weight distribution (for polymers) and comparison to natural analogs, as per ICH guidelines .

Research Implications and Challenges

Structural Complexity : Unlike small-molecule drugs (e.g., prednisone tablets), peptide analogs require multi-tiered characterization to resolve stereochemical and polymorphic ambiguities .

Bioanalytical Validation : Methods for this compound must align with USP/NF protocols for dissolution, uniformity, and residual solvents .

Comparative Efficacy: While direct data on this analog is absent, studies on similar peptides suggest that position-specific substitutions can enhance pharmacokinetic profiles but may introduce immunogenicity risks .

Biologische Aktivität

2-Pro-7-phe-9-trp-substance P is a synthetic analogue of substance P, a neuropeptide involved in the transmission of pain and other physiological functions. This compound has garnered attention for its potential therapeutic applications, particularly in pain management and neurobiology. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

This compound primarily interacts with the neurokinin-1 receptor (NK1R), which is known to mediate pain perception and inflammatory responses. Upon binding to NK1R, it triggers intracellular signaling pathways that lead to various biological effects, including:

  • Pain modulation : It has been shown to enhance pain sensitivity and facilitate pain transmission in spinal pathways.
  • Neurogenic inflammation : Activation of NK1R can contribute to inflammatory responses, particularly in conditions such as arthritis and migraine.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Pain modulationEnhances nociceptive signaling in spinal pathways.
Anti-inflammatory effectsMay reduce inflammation through modulation of immune responses.
Neuroprotective effectsPotentially protects neurons against degeneration in neurodegenerative diseases.
Antidepressant-like effectsExhibits mood-enhancing properties in certain animal models.

Research Findings

Numerous studies have investigated the effects of this compound in various experimental settings:

Case Study: Pain Models

In a study by Jung et al. (1994), the analgesic properties of substance P analogues were evaluated using formalin pain models. The results indicated that this compound produced significant antinociceptive effects when administered intrathecally, suggesting its potential utility in pain management strategies.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound displays a favorable absorption profile with a half-life conducive for therapeutic use. It is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also contribute to its biological activity.

Cellular Effects

Research published by Rosén et al. (2004) demonstrated that this compound influences cellular signaling pathways related to pain perception, including the release of excitatory neurotransmitters like glutamate and aspartate, which are crucial for synaptic transmission.

Dosage Effects

The biological response to this compound varies significantly with dosage:

  • Low doses : May exhibit beneficial effects such as enhanced analgesia without significant side effects.
  • High doses : Can lead to increased pain sensitivity and potential adverse reactions due to overstimulation of NK1R.

Q & A

Q. How should researchers design studies to evaluate the compound’s blood-brain barrier (BBB) permeability?

  • Answer : Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to measure apparent permeability (Papp). Validate with in situ brain perfusion in rodents, quantifying brain-to-plasma ratio (Kp). Correlate with logP and polar surface area predictions from QSAR models. Include reference compounds (e.g., morphine for high permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pro-7-phe-9-trp-substance P
Reactant of Route 2
Reactant of Route 2
2-Pro-7-phe-9-trp-substance P

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.